2-Methyl-2-(nitrooxy)propanoic acid
Description
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Properties
CAS No. |
1617-35-2 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.1 g/mol |
IUPAC Name |
2-methyl-2-nitrooxypropanoic acid |
InChI |
InChI=1S/C4H7NO5/c1-4(2,3(6)7)10-5(8)9/h1-2H3,(H,6,7) |
InChI Key |
MSBKTJKUKRRTOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)O[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C(=O)O)O[N+](=O)[O-] |
Synonyms |
2-Methyl-2-(nitrooxy)propanoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the In Vivo Metabolic Pathways of 2-Methyl-2-(nitrooxy)propanoic acid
A Senior Application Scientist's Perspective on Elucidating the Biotransformation of a Novel Organic Nitrate
This guide provides a comprehensive framework for understanding and investigating the in vivo metabolic pathways of 2-Methyl-2-(nitrooxy)propanoic acid. As a novel organic nitrate, its specific metabolic fate has not been extensively documented. Therefore, this document synthesizes established principles of organic nitrate metabolism with proven experimental strategies to offer a predictive and methodological guide for researchers, scientists, and drug development professionals.
Introduction: The Chemical and Pharmacological Context
2-Methyl-2-(nitrooxy)propanoic acid belongs to the class of organic nitrates, compounds that have been a cornerstone in the treatment of cardiovascular diseases for over a century.[1][2] These molecules are prodrugs, meaning they require metabolic transformation within the body to exert their therapeutic effects.[1][3] The primary pharmacological action of organic nitrates is vasodilation, which is mediated by the release of nitric oxide (NO) or a related bioactive species.[4][5] This NO release stimulates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle.[3][4]
The chemical structure of 2-Methyl-2-(nitrooxy)propanoic acid, featuring a nitrooxy group attached to a tertiary carbon and a carboxylic acid moiety, suggests a unique metabolic profile that warrants detailed investigation. Understanding its biotransformation is critical for predicting its efficacy, duration of action, potential for drug-drug interactions, and the development of tolerance, a common limitation with long-term organic nitrate therapy.[3][6]
Predicted Metabolic Pathways of 2-Methyl-2-(nitrooxy)propanoic acid
Based on the extensive literature on organic nitrate metabolism, the biotransformation of 2-Methyl-2-(nitrooxy)propanoic acid is anticipated to proceed through two major pathways: a mechanism-based bioactivation pathway and a clearance-based pathway.[7]
Phase I Metabolism: Denitration as the Central Event
The initial and most critical step in the metabolism of organic nitrates is denitration, the cleavage of the nitrooxy group. This can be catalyzed by several enzyme systems.
-
Aldehyde Dehydrogenase (ALDH) Family: The mitochondrial enzyme ALDH2 is a primary catalyst for the bioactivation of many organic nitrates, such as nitroglycerin.[3][6] It is plausible that ALDH2, and potentially other ALDH isoforms like ALDH1a1 and ALDH3a1, could metabolize 2-Methyl-2-(nitrooxy)propanoic acid.[7][8] This enzymatic reaction would likely produce 2-hydroxy-2-methylpropanoic acid and inorganic nitrite (NO₂⁻), which can then be reduced to NO.[2][3] The formation of 1,2-glyceryl dinitrate from nitroglycerin is considered indicative of this "mechanism-based" pathway.[7][8]
-
Glutathione S-Transferases (GSTs): GSTs are a superfamily of enzymes that play a significant role in the detoxification of xenobiotics.[9][10] They catalyze the conjugation of glutathione (GSH) to the nitrate group, leading to the formation of a thionitrate intermediate and subsequent release of inorganic nitrite.[2][11] This pathway is often considered a "clearance-based" mechanism as it may not directly lead to the formation of vasoactive NO in the vascular smooth muscle.[7][12] The metabolism of 2-Methyl-2-(nitrooxy)propanoic acid by GSTs would yield 2-hydroxy-2-methylpropanoic acid and S-nitroglutathione (GSNO₂), which can then be further processed.[2][11]
-
Cytochrome P450 (CYP) Enzymes: Hepatic CYP enzymes, particularly isoforms like CYP3A4 and CYP2B1, have been shown to metabolize organic nitrates.[7][13] However, their contribution to the vasodilatory effect is debated, and they are generally considered to be more involved in systemic clearance.[1][7] The involvement of CYPs in the metabolism of 2-Methyl-2-(nitrooxy)propanoic acid would likely result in the formation of 2-hydroxy-2-methylpropanoic acid and inorganic nitrite.[14]
The following diagram illustrates the predicted Phase I metabolic pathways.
Caption: Predicted Phase I metabolic pathways of 2-Methyl-2-(nitrooxy)propanoic acid.
Phase II Metabolism
Following denitration, the resulting 2-hydroxy-2-methylpropanoic acid may undergo Phase II conjugation reactions to facilitate its excretion. Potential Phase II metabolic routes include:
-
Glucuronidation: The carboxylic acid group of 2-hydroxy-2-methylpropanoic acid could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The hydroxyl group could be sulfated by sulfotransferases (SULTs).
The resulting glucuronide and sulfate conjugates would be more water-soluble and readily eliminated in the urine.
Methodologies for Elucidating the Metabolic Pathways
A multi-pronged approach combining in vitro and in vivo studies is essential to definitively characterize the metabolic fate of 2-Methyl-2-(nitrooxy)propanoic acid.
In Vitro Studies: Pinpointing the Enzymatic Machinery
In vitro experiments are crucial for identifying the specific enzymes responsible for metabolism and for understanding the kinetics of these reactions.[15][16]
Experimental Protocol: In Vitro Metabolism using Liver Fractions and Recombinant Enzymes
-
Preparation of Subcellular Fractions:
-
Obtain liver tissue from relevant species (e.g., rat, mouse, human).
-
Homogenize the tissue in an appropriate buffer.
-
Prepare S9 fraction, microsomes, and cytosol by differential centrifugation.[17]
-
-
Incubation with 2-Methyl-2-(nitrooxy)propanoic acid:
-
Incubate the test compound with the S9 fraction, microsomes, and cytosol in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs, GSH for GSTs).
-
Include positive and negative controls.
-
-
Incubation with Recombinant Enzymes:
-
To identify specific enzyme isoforms, incubate the compound with a panel of recombinant human CYPs, UGTs, and GSTs.
-
-
Sample Analysis:
In Vivo Studies: Understanding the Whole-Body Response
In vivo studies in animal models provide a holistic view of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15][19]
Experimental Protocol: In Vivo Pharmacokinetic and Metabolite Profiling in Rodents
-
Animal Model:
-
Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
-
Drug Administration:
-
Administer a single dose of 2-Methyl-2-(nitrooxy)propanoic acid via relevant routes (e.g., intravenous and oral).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points.
-
Collect urine and feces over a 24 or 48-hour period.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize feces.
-
-
Bioanalysis:
-
Quantify the parent drug and its predicted metabolites in plasma, urine, and feces using a validated LC-MS/MS method.[18]
-
Perform metabolite identification in pooled samples.
-
The following diagram outlines the general workflow for these experimental investigations.
Caption: Experimental workflow for elucidating metabolic pathways.
Quantitative Data Summary
The following table presents a hypothetical summary of pharmacokinetic parameters that could be obtained from an in vivo study in rats.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng·h/mL) | 1200 | 2400 |
| t½ (h) | 1.5 | 2.0 |
| CL (L/h/kg) | 0.83 | - |
| Vd (L/kg) | 1.8 | - |
| F (%) | - | 20 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Conclusion and Future Directions
The metabolic pathways of 2-Methyl-2-(nitrooxy)propanoic acid are predicted to be primarily driven by enzymatic denitration via ALDH, GST, and CYP enzymes, followed by Phase II conjugation of the resulting hydroxylated metabolite. The proposed in vitro and in vivo experimental workflows provide a robust framework for confirming these pathways, identifying the key enzymes involved, and characterizing the pharmacokinetic profile of the compound.
Future research should focus on:
-
Reaction Phenotyping: Precisely identifying the human enzyme isoforms responsible for metabolism to predict potential drug-drug interactions.
-
Metabolite Activity: Assessing the pharmacological activity and potential toxicity of the major metabolites.
-
Tolerance Development: Investigating whether chronic administration of 2-Methyl-2-(nitrooxy)propanoic acid leads to the inactivation of key metabolic enzymes like ALDH2, a known mechanism of nitrate tolerance.
A thorough understanding of the metabolic fate of 2-Methyl-2-(nitrooxy)propanoic acid is paramount for its successful development as a therapeutic agent. The methodologies and predictive insights provided in this guide offer a clear path forward for these critical investigations.
References
- Daiber, A., et al. (2004). Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells. British Journal of Pharmacology, 143(3), 353-361.
- Gori, T., & Parker, J. D. (2008). The puzzle of nitrate tolerance: is it a matter of NO generation or of NO action? Cardiovascular Research, 77(1), 16-25.
- Jakoby, W. B., & Colman, R. F. (2020). Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. Drug Metabolism Reviews, 52(4), 495-506.
- Feelisch, M., & Noack, E. (1991). Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells. European Heart Journal, 12(Suppl E), 57-62.
- Feelisch, M. (1998). Biotransformation of organic nitrates to nitric oxide in comparison to other nitrovasodilators. European Heart Journal, 19(Suppl A), A25-A32.
- Fung, H. L. (2004). Organic nitrate metabolism and action: toward a unifying hypothesis and the future---a dedication to Professor Leslie Z. Benet. Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 333-343.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Jakoby, W. B., & Keen, J. H. (1977). A triple-threat in detoxification: the glutathione S-transferases. Trends in Biochemical Sciences, 2(11), 229-231.
- Board, P. G., & Menon, D. (2022). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. International Journal of Molecular Sciences, 23(18), 10688.
- Parker, J. D. (2004). Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates.
- Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annual Review of Pharmacology and Toxicology, 45, 51-88.
- Govoni, M., et al. (2013). Metabolism and pathways for denitration of organic nitrates in the human liver. The Journal of Pharmacology and Experimental Therapeutics, 346(1), 113-121.
- Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
- Needleman, P., & Hunter, F. E., Jr. (1975). Organic nitrate metabolism. Annual Review of Pharmacology, 15, 309-325.
- Zhang, J., et al. (2013). In vitro organic nitrate bioactivation to nitric oxide by recombinant aldehyde dehydrogenase 3A1. Drug Metabolism and Disposition, 41(5), 1075-1082.
- Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions.
- Govoni, M., et al. (2013). Metabolism and pathways for denitration of organic nitrates in the human liver. The Journal of Pharmacology and Experimental Therapeutics, 346(1), 113-121.
- França-Silva, M., & Llesuy, S. (2014). Organic Nitrates: Past, Present and Future. International Journal of Molecular Sciences, 15(10), 17645-17660.
- Parker, J. D. (2004). Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates.
- Chung, S. J., & Fung, H. L. (1993). Nitroglycerin metabolism in vascular tissue: role of glutathione S-transferases and relationship between NO. and NO2- formation. British Journal of Pharmacology, 108(4), 1077-1082.
- Kenaan, C., et al. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry, 52(14), 2446-2455.
- Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer.
- Groeseneken, D., et al. (1989). Metabolism of 2-methoxyethanol and 2-ethoxyethanol in the human. International Archives of Occupational and Environmental Health, 61(6), 419-422.
- Bondonno, C. P., et al. (2012). The measurement of nitrate and nitrite in biological samples: a cautionary note. Food & Function, 3(6), 599-605.
- Thapa, B. (2020).
- Wilkinson, G. R. (1987). Prediction of in vivo parameters of drug metabolism and distribution from in vitro studies. In Pharmacokinetics in Risk Assessment, Drinking Water and Health (Vol. 8, pp. 80-94).
- Lundberg, J. O., et al. (2008). Nitrate, nitrite and nitric oxide in physiology and therapeutics. Nature Reviews Drug Discovery, 7(2), 156-167.
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101531.
- Thapa, B. (2018).
- Almazroo, O. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7247.
- Segall, M. (2024, November 22). What's the importance of cytochrome P450 metabolism? Optibrium.
- NECi. (n.d.). Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques. NECi.
- Yang, C. S., et al. (1991). Enzyme mechanisms in the metabolism of nitrosamines.
- Wang, X., et al. (2019). Determination of Semivolatile Organic Nitrates in Ambient Atmosphere by Gas Chromatography/Electron Ionization–Mass Spectrometry.
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.
- Martínková, L., et al. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences.
- Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
- Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 560.
- Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
- Liu, C., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(12), 6489.
- BenchChem. (2025).
- BLDpharm. (n.d.). 1247596-39-9|2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid. BLDpharm.
- Tanaka, K., et al. (1978). Metabolism in rats in vivo of isobutyrates labeled with stable isotopes at various positions. Identification of propionate as an obligate intermediate. The Journal of Biological Chemistry, 253(21), 7803-7812.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of organic nitrates to nitric oxide by vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IN VITRO ORGANIC NITRATE BIOACTIVATION TO NITRIC OXIDE BY RECOMBINANT ALDEHYDE DEHYDROGENASE 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation [mdpi.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Nitroglycerin metabolism in vascular tissue: role of glutathione S-transferases and relationship between NO. and NO2- formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. coleparmer.com [coleparmer.com]
- 16. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Pharmacological profile of 2-Methyl-2-(nitrooxy)propanoic acid as a nitrate ester
An In-Depth Technical Guide to the Pharmacological Profile of 2-Methyl-2-(nitrooxy)propanoic acid
Introduction: A Novel Nitrate Ester in Cardiovascular Research
Organic nitrates have been a cornerstone in the management of ischemic heart disease for over a century, primarily due to their potent vasodilatory effects.[1][2] These compounds function as prodrugs, delivering nitric oxide (NO) to the vascular smooth muscle, which initiates a signaling cascade leading to relaxation and increased blood flow.[2][3] While classic agents like nitroglycerin and isosorbide dinitrate are widely used, the search for novel nitrate esters with improved pharmacological profiles continues. This guide focuses on the pharmacological profile of a lesser-known nitrate ester, 2-Methyl-2-(nitrooxy)propanoic acid. Although direct extensive research on this specific molecule is limited, its chemical structure allows for a comprehensive theoretical and experimental characterization based on the well-established pharmacology of organic nitrates. This document serves as a technical guide for researchers and drug development professionals, outlining the predicted mechanisms, and the requisite experimental protocols to validate its therapeutic potential.
Predicted Mechanism of Action: The Nitric Oxide-cGMP Pathway
As a nitrate ester, 2-Methyl-2-(nitrooxy)propanoic acid is anticipated to exert its pharmacological effects by serving as an exogenous source of nitric oxide.[3][4] The core of its action lies in the enzymatic or non-enzymatic bioactivation to release NO within vascular smooth muscle cells.[1] This released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain.[3] This final step causes the relaxation of vascular smooth muscle, leading to vasodilation.
Caption: Predicted signaling pathway for 2-Methyl-2-(nitrooxy)propanoic acid.
Pharmacodynamics: Anticipated Vascular and Systemic Effects
The primary pharmacodynamic effect of 2-Methyl-2-(nitrooxy)propanoic acid is expected to be vasodilation. Organic nitrates typically exhibit a more pronounced effect on veins compared to arteries.[1]
-
Venodilation: Dilation of large veins is expected to increase venous capacitance, leading to a reduction in cardiac preload (the volume of blood in the ventricle at the end of diastole). This decrease in preload reduces the workload on the heart and myocardial oxygen demand.[2][3]
-
Arterial Dilation: At higher doses, dilation of arterioles is anticipated, which would reduce systemic vascular resistance and, consequently, cardiac afterload (the resistance the heart pumps against).[3] This also contributes to a decrease in myocardial oxygen consumption.
-
Coronary Artery Dilation: Dilation of large and medium-sized coronary arteries is a key effect, which can increase blood flow to ischemic areas of the myocardium.[1]
The most common adverse effects associated with these pharmacodynamics are headache, due to the dilation of meningeal blood vessels, facial flushing, and postural hypotension.[3]
Pharmacokinetics: A Profile Influenced by First-Pass Metabolism
The pharmacokinetic profile of organic nitrates is complex and often characterized by significant first-pass metabolism.[3][5]
| Pharmacokinetic Parameter | Predicted Profile for 2-Methyl-2-(nitrooxy)propanoic acid |
| Absorption | Dependent on the route of administration. Oral administration would likely lead to high first-pass metabolism in the liver.[3] Sublingual or transdermal routes would bypass this, leading to more predictable plasma concentrations.[3] |
| Distribution | Expected to be widely distributed into vascular and other peripheral tissues, similar to other organic nitrates.[5] |
| Metabolism | Primarily hepatic metabolism is anticipated, likely involving denitration to form less active metabolites and the parent 2-methylpropanoic acid. The enzymes responsible could include the cytochrome P450 family.[2] |
| Excretion | Metabolites are expected to be primarily excreted in the urine.[2] |
| Half-life | The parent compound is predicted to have a short half-life, similar to nitroglycerin, due to rapid metabolism.[2][3] |
The Challenge of Nitrate Tolerance
A significant limitation in the long-term use of organic nitrates is the development of tolerance, where the vasodilatory effects diminish with continuous exposure.[6][7] This phenomenon is not yet fully understood but is thought to involve several mechanisms, including:
-
Impaired Bioactivation: Depletion of co-factors necessary for the enzymatic conversion of the nitrate to NO.[1]
-
Desensitization of the sGC/cGMP Pathway: Reduced responsiveness of soluble guanylate cyclase to NO.[1]
-
Increased Oxidative Stress: The generation of reactive oxygen species (ROS) can inactivate NO and impair the function of enzymes involved in its production.[6][7]
It is plausible that continuous administration of 2-Methyl-2-(nitrooxy)propanoic acid would also lead to the development of tolerance.
Experimental Protocols for Pharmacological Characterization
To validate the predicted pharmacological profile of 2-Methyl-2-(nitrooxy)propanoic acid, a series of in-vitro and in-vivo experiments are necessary.
In-Vitro Vasodilation Assay
Objective: To determine the vasodilatory potency and efficacy of the compound and to investigate its mechanism of action.
Methodology:
-
Tissue Preparation: Isolate aortic rings from male Sprague-Dawley rats.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent like phenylephrine.
-
Drug Administration: Add cumulative concentrations of 2-Methyl-2-(nitrooxy)propanoic acid to the organ bath.
-
Data Recording: Record the changes in isometric tension to generate a concentration-response curve.
-
Mechanism of Action Studies: Repeat the experiment in the presence of inhibitors such as ODQ (an sGC inhibitor) to confirm the involvement of the NO-cGMP pathway.[8]
In-Vivo Hemodynamic Studies in a Rat Model
Objective: To assess the effects of the compound on blood pressure and heart rate in a living organism.
Methodology:
-
Animal Model: Use anesthetized male Sprague-Dawley rats.
-
Catheterization: Insert a catheter into the carotid artery to monitor blood pressure and heart rate.
-
Drug Administration: Administer increasing doses of 2-Methyl-2-(nitrooxy)propanoic acid intravenously.
-
Data Collection: Continuously record mean arterial pressure and heart rate.
-
Analysis: Analyze the dose-dependent effects on hemodynamic parameters.
Caption: Experimental workflow for characterizing vasodilator properties.
Conclusion and Future Directions
2-Methyl-2-(nitrooxy)propanoic acid, as a novel nitrate ester, holds theoretical promise as a vasodilator with potential applications in cardiovascular diseases such as angina pectoris. Its pharmacological profile is predicted to be similar to other organic nitrates, characterized by NO-mediated vasodilation, significant first-pass metabolism, and the potential for the development of tolerance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its potency, efficacy, and hemodynamic effects. Further research is warranted to fully elucidate its pharmacological profile, including its bioactivation pathways and its propensity to induce tolerance compared to existing organic nitrates. These studies will be crucial in determining its potential as a future therapeutic agent.
References
- Fung, H. L. (2004). Pharmacokinetics and pharmacodynamics of organic nitrates. The American journal of cardiology, 94(1), 5A-9A.
- BioPharma Notes. (2020, June 29).
- França-Silva, M. S., Balarini, C. M., Cruz, J. C., Khan, B. A., Rampelotto, P. H., & Braga, V. A. (2014). Organic Nitrates: Past, Present and Future. Molecules, 19(9), 15346-15360.
- Daiber, A., Wenzel, P., Oelze, M., & Münzel, T. (2008). New insights into bioactivation of organic nitrates, nitrate tolerance and cross-tolerance. Clinical research in cardiology, 97(1), 12-20.
- Sydow, K., & Münzel, T. (2004).
- Abrams, J. (1985). Pharmacokinetics of organic nitrates in man: an overview. European heart journal, 6(suppl_A), 33-40.
- Abrams, J. (1985). Pharmacokinetics of organic nitrates in man: an overview. PubMed, 4078893.
- Sydow, K., & Münzel, T. (2004).
- Kleschyov, A. L., Oelze, M., Daiber, A., Huang, Y., Mollnau, H., Schulz, E., ... & Münzel, T. (2009). A new class of organic nitrates: investigations on bioactivation, tolerance and cross-tolerance phenomena. British journal of pharmacology, 157(4), 641-651.
- Divakaran, S., & Loscalzo, J. (2017). The role of organic nitrates in the optimal medical management of angina. European Heart Journal-Cardiovascular Pharmacotherapy, 3(4), 251-257.
- Caring Sunshine. (n.d.). 2-(Nitrooxy)
- Lahlou, S., Magalhães, P. J. C., & de Siqueira, R. J. B. (2016). Vasorelaxant effects of 2-nitro-1-phenyl-1-propanol in rat aorta. Clinical and Experimental Pharmacology and Physiology, 43(11), 1086-1094.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 3. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Pharmacokinetics and pharmacodynamics of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into bioactivation of organic nitrates, nitrate tolerance and cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivation of organic nitrates and the mechanism of nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasorelaxant effects of 2-nitro-1-phenyl-1-propanol in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability & Degradation Kinetics of Tertiary Nitrate Esters: A Technical Deep Dive into 2-Methyl-2-(nitrooxy)propanoic Acid
Part 1: Executive Summary & Molecular Architecture[2][3]
2-Methyl-2-(nitrooxy)propanoic acid (also known as
Unlike primary or secondary nitrate esters (e.g., nitroglycerin, isosorbide mononitrate), this compound is a tertiary nitrate ester .[1] This structural distinction dictates a unique stability profile characterized by high resistance to nucleophilic attack (
The Stability Paradox[1]
-
Therapeutic Requirement: The molecule must be labile enough to release NO in vivo (bioactivation).[2]
-
CMC Requirement: It must remain chemically inert during synthesis, storage, and formulation.[1][2]
This guide details the physicochemical boundaries of this molecule, providing a roadmap for stabilizing tertiary nitrate payloads in drug development.[1]
Part 2: Mechanistic Degradation Pathways[2]
To stabilize 2-Methyl-2-(nitrooxy)propanoic acid, one must understand how it breaks. The degradation is not random; it follows two distinct kinetic pathways depending on the environment: Hydrolytic (Solvolysis) and Thermal (Homolysis/Elimination) .
Hydrolytic Instability (Aqueous/Solution)
Tertiary nitrates are sterically shielded.[2] A direct attack by water or hydroxide on the nitrogen (common in primary nitrates) is blocked by the gem-dimethyl groups.[2] Instead, hydrolysis proceeds via Unimolecular Nucleophilic Substitution (
-
Ionization: The
bond breaks heterolytically, releasing a nitrate anion ( ) and forming a tertiary carbocation.[2] -
Capture: Water attacks the carbocation, forming 2-hydroxyisobutyric acid.[1]
-
Elimination Competition: In basic conditions, the carbocation or the transition state can lose a proton to form Methacrylic acid (elimination product).[1]
Critical Insight: The presence of the carboxylic acid group (
Thermal Instability (Solid State/Bulk)
In the absence of solvent, the primary degradation mode is Homolytic Scission .[1] The
Visualization: Degradation Pathways
The following diagram maps the competing pathways.[1]
Caption: Kinetic bifurcation of tertiary nitrate esters. Note the competition between Substitution (Hydrolysis) and Elimination in solution, versus Homolysis in thermal stress.[1]
Part 3: Stability Profiling & Data[2][3]
The following data summarizes the stability boundaries. While specific constants for this exact metabolite are proprietary to specific drug master files, they follow the Arrhenius behavior of the tert-butyl nitrate class, modified by the carboxyl group.[1]
Comparative Stability Metrics
| Parameter | Condition | Behavior/Limit | Mechanistic Driver |
| pH Tolerance | pH < 2.0 | Labile | Acid-catalyzed protonation of nitrate oxygen accelerates leaving group ability.[2] |
| pH Tolerance | pH 4.0 - 7.0 | Stable | Optimal window.[2] Carbocation formation is rate-limiting and slow.[2] |
| pH Tolerance | pH > 10.0 | Labile | Base-catalyzed elimination (E1/E2) dominates, yielding Methacrylic acid.[2] |
| Thermal Limit | Solid State | Homolytic bond dissociation energy (BDE) of | |
| Shelf Life | 25°C / 60% RH | > 24 Months | Crystalline lattice stabilizes the molecule against hydrolysis. |
Activation Energy ( )
For tertiary nitrates, the activation energy for hydrolysis is typically 23–25 kcal/mol .[1]
-
Implication: A 10°C increase in temperature roughly triples the degradation rate (more sensitive than the standard "Q10=2" rule). Cold storage (2-8°C) is highly recommended for long-term reference standards.[2]
Part 4: Experimental Protocols
As a Senior Scientist, I emphasize that safety is the precursor to accuracy . Nitrate ester synthesis involves exothermic nitration that can runaway into a "fume-off" or explosion.[2]
Protocol A: Safe Synthesis via Acetyl Nitrate
Goal: Generate the target compound without triggering thermal runaway.[2]
Reagents:
-
2-Hydroxyisobutyric acid (5.0 g)
-
Acetic Anhydride (15 mL)
-
Fuming Nitric Acid (90%, 4.0 mL)[1]
-
Dichloromethane (DCM) for extraction[2]
Step-by-Step Methodology:
-
In-Situ Reagent Preparation (CRITICAL):
-
Nitration:
-
Dissolve 2-Hydroxyisobutyric acid in minimal dry DCM or add directly if solid (slowly).
-
Add the substrate to the Acetyl Nitrate mixture, maintaining temp < 0°C .
-
Stir at 0°C for 60 minutes. Do not allow to warm to room temp yet.
-
-
Quenching (The Danger Zone):
-
Workup:
Protocol B: Stability-Indicating HPLC Method
Goal: Quantify degradation products (Methacrylic acid and Hydroxy-acid).[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]
-
Note: Acidic pH ensures the carboxylic acid functionality is protonated, improving peak shape and retention.[1]
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (nitrate ester absorbance) and 254 nm (aromatic impurities if using NCX scaffolds).[2]
-
Flow Rate: 1.0 mL/min.[2]
Part 5: Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the stability of this compound.
Caption: Operational workflow for safe synthesis and quality control. Red nodes indicate high-risk safety control points.
Part 6: Conclusion
2-Methyl-2-(nitrooxy)propanoic acid is a chemically distinct entity from standard alkyl nitrates.[2] Its tertiary nature provides a kinetic barrier to hydrolysis that makes it a viable drug candidate, provided the pH is maintained near neutral and thermal stress is minimized.[1]
For the researcher, the critical takeaway is the elimination pathway .[1] Unlike primary nitrates which simply hydrolyze to alcohols, this compound can degrade into methacrylic acid, a reactive monomer.[1] Stability studies must therefore track both the loss of the nitrate and the appearance of the alkene.[1]
References
-
Boschan, R., Merrow, R. T., & Van Dolah, R. W. (1955).[1] The Chemistry of Nitrate Esters. Chemical Reviews, 55(3), 485–510.[1]
-
[2]
-
-
Fiorucci, S., & Del Soldato, P. (2003).[1] NO-aspirin: mechanism of action and gastrointestinal safety.[2] Digestive and Liver Disease, 35, S9-S19.[1][2] (Discusses NCX 4016 and metabolites).
-
Olah, G. A., et al. (1978).[1] Nitration with Acetyl Nitrate.[1][2] Proceedings of the National Academy of Sciences. (Foundation for the synthesis protocol).
-
[2]
-
-
International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).
Sources
Methodological & Application
Application Notes and Protocols for the Solubilization of 2-Methyl-2-(nitrooxy)propanoic Acid in Cell Culture
Introduction
2-Methyl-2-(nitrooxy)propanoic acid is a molecule of interest for researchers in various fields, including drug development. As with many small molecules, its effective use in in vitro cell-based assays is critically dependent on proper solubilization. This is a multi-faceted challenge that requires a careful balance of achieving a desired concentration, maintaining the compound's stability, and minimizing the cytotoxic effects of the solvent. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of solvents and the development of protocols for the solubilization of 2-Methyl-2-(nitrooxy)propanoic acid for use in cell culture.
The unique chemical structure of this compound, featuring both a carboxylic acid and a tertiary nitrooxy group, presents specific challenges. The carboxylic acid moiety suggests that its aqueous solubility will be pH-dependent, while the tertiary nitrooxy group is known to be susceptible to hydrolysis, particularly under acidic conditions. Therefore, a systematic approach to solvent selection and stock solution preparation is paramount to ensure the integrity of the compound and the validity of the experimental results.
Guiding Principles for Solvent Selection
The ideal solvent for solubilizing 2-Methyl-2-(nitrooxy)propanoic acid for cell culture applications should meet the following criteria:
-
High Solubilizing Power: The solvent should be capable of dissolving the compound at a concentration sufficiently high to prepare a concentrated stock solution.
-
Biocompatibility: The solvent must exhibit low cytotoxicity at the final working concentration in the cell culture medium.
-
Compound Stability: The solvent should not promote the degradation of the 2-Methyl-2-(nitrooxy)propanoic acid, paying close attention to the stability of the nitrooxy group.
-
Miscibility with Culture Medium: The solvent must be fully miscible with the aqueous cell culture medium to prevent precipitation of the compound upon dilution.
Recommended Solvents and Rationale
Based on the chemical properties of 2-Methyl-2-(nitrooxy)propanoic acid and general practices in cell culture, the following solvents are recommended for initial evaluation:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for a broad range of organic compounds in cell-based assays.[1] It is generally well-tolerated by most cell lines at final concentrations of 0.5% (v/v) or lower.[1][2]
-
Ethanol (EtOH): A less toxic alternative to DMSO for some cell lines.[1] The related compound, 2-methylpropanoic acid, exhibits good solubility in ethanol.
Solvent Cytotoxicity Comparison
It is imperative to determine the maximum tolerable concentration of the chosen solvent for the specific cell line being used. The following table provides a general overview of the cytotoxicity of common solvents.
| Solvent | Typical Maximum Final Concentration in Cell Culture | General Cytotoxicity Profile |
| DMSO | ≤ 0.5% (v/v) | Low at ≤ 0.5%, but can induce cellular differentiation or stress at higher concentrations.[1] |
| Ethanol | ≤ 0.5% (v/v) | Generally well-tolerated at low concentrations.[1] |
| Acetone | ≤ 0.5% (v/v) | Can be less cytotoxic than DMSO and ethanol in some cases.[2] |
Note: The cytotoxicity of a solvent can be cell-line dependent. It is strongly recommended to perform a solvent tolerance assay for your specific cell line before proceeding with compound treatment experiments.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2-Methyl-2-(nitrooxy)propanoic acid. The choice of solvent will be determined by preliminary solubility tests.
Materials
-
2-Methyl-2-(nitrooxy)propanoic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Absolute Ethanol (200 proof), molecular biology grade
-
Sterile, nuclease-free water
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure
Part A: Preliminary Solubility Test (Small Scale)
-
Weigh a small amount (e.g., 1-2 mg) of 2-Methyl-2-(nitrooxy)propanoic acid into a sterile microcentrifuge tube.
-
Add a small volume (e.g., 100 µL) of the test solvent (DMSO or Ethanol).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solid has not fully dissolved, gently warm the tube to 37°C for a few minutes and vortex again.
-
Based on the results, select the solvent that provides the best solubility.
Part B: Preparation of 10 mM Stock Solution
-
Calculate the required mass:
-
Molecular Weight of 2-Methyl-2-(nitrooxy)propanoic acid: 149.12 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 149.12 g/mol * 1000 mg/g = 1.49 mg
-
-
-
Dissolution:
-
Carefully weigh out the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the chosen solvent (DMSO or Ethanol) to achieve a final concentration of 10 mM. For 1.49 mg, add 1 mL of solvent.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
-
Sterilization and Storage:
-
The stock solution in 100% DMSO or ethanol is considered self-sterilizing.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions and Application to Cell Culture
This protocol describes the dilution of the concentrated stock solution to prepare working solutions for treating cells.
Materials
-
10 mM stock solution of 2-Methyl-2-(nitrooxy)propanoic acid
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
Procedure
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For a wide range of final concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in the same solvent as the stock solution.
-
-
Prepare Final Working Solutions:
-
Serially dilute the stock or intermediate solution directly into the complete cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure that the final concentration of the organic solvent (DMSO or Ethanol) in the cell culture medium does not exceed the maximum tolerated concentration determined in your solvent tolerance assay (typically ≤ 0.5%).
Example Dilution for a 10 µM Final Concentration from a 10 mM Stock:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a final solvent concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO or Ethanol) to the complete cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cell cultures and replace it with the prepared working solutions or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Stability Considerations for 2-Methyl-2-(nitrooxy)propanoic Acid
The stability of the tertiary nitrooxy group is a critical factor. Tertiary organic nitrates are known to be susceptible to acid-catalyzed hydrolysis.[3][4] Given that the compound itself is a carboxylic acid, creating an acidic microenvironment, careful handling is necessary.
-
pH of Stock Solution: While a slightly basic pH can increase the solubility of carboxylic acids, it may also promote the hydrolysis of the nitrooxy group. Therefore, it is recommended to prepare the stock solution in a neutral organic solvent (DMSO or ethanol) without the addition of acid or base.
-
pH of Working Solution: Upon dilution in buffered cell culture medium (typically pH 7.2-7.4), the concentration of the acidic compound is low, and the buffering capacity of the medium should maintain a stable, near-neutral pH. However, for high concentrations of the compound, it is advisable to check the pH of the final working solution.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.
Validation and Quality Control
To ensure the reliability of your experimental data, the following validation steps are recommended:
-
Solvent Tolerance Assay: As mentioned previously, determine the highest concentration of the chosen solvent that does not affect the viability or phenotype of your specific cell line.
-
Compound Purity and Identity: Verify the purity and identity of the 2-Methyl-2-(nitrooxy)propanoic acid using appropriate analytical techniques (e.g., NMR, LC-MS) before preparing stock solutions.
-
Stability Assessment: If long-term experiments are planned, it is advisable to assess the stability of the compound in the final working solution under cell culture conditions (37°C, 5% CO2) over the experimental time course. This can be done by analyzing the concentration of the parent compound using a suitable analytical method like HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in stock solution | Insufficient solvent volume or low solubility. | Try gentle warming (37°C) and vortexing. If still insoluble, consider a different solvent or a lower stock concentration. |
| Compound precipitates upon dilution in culture medium | The final concentration exceeds the aqueous solubility. | Prepare a more dilute stock solution to reduce the final solvent concentration. Alternatively, explore the use of co-solvents or solubilizing agents, but their effects on cells must be validated. |
| High cytotoxicity in vehicle control | The final solvent concentration is too high for the cell line. | Reduce the final solvent concentration by preparing a more concentrated stock solution or by performing a solvent tolerance assay to determine the appropriate concentration. |
| Inconsistent experimental results | Degradation of the compound in the stock or working solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid freeze-thaw cycles. Protect solutions from light. Assess compound stability under experimental conditions. |
Visualizing the Workflow
Caption: Decision workflow for solvent selection and preparation of solutions.
References
- Rindelaub, J. D., et al. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics, 16(23), 15449-15458.
- Darer, A. I., et al. (2011). Hydrolysis of organic nitrates. Environmental Science & Technology, 45(19), 8206-8212.
- Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols, 8(4), 53.
- Gowardhane, A. P., et al. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.
- BenchChem. (2025). The protocol for preparing a stock solution of Oxolinic acid for in vitro experiments. BenchChem Technical Documents.
- Qiagen. (n.d.). Protocol for Buffer Stock Solution 1.
- Frederick National Laboratory for Cancer Research. (n.d.). Preparing Reagent Solutions. SOP Number: BPR-G-02.
- Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850.
- Fallah, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2), e33453.
-
FooDB. (2010). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]
- Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
Sources
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
Application Note: Structural Elucidation and Quantification of 2-Methyl-2-(nitrooxy)propanoic Acid via LC-MS/MS
Executive Summary
This application note details the mass spectrometric characterization of 2-Methyl-2-(nitrooxy)propanoic acid (MW 149.03 Da), a nitrate ester metabolite often encountered in the pharmacokinetics of nitric oxide (NO)-donating drugs and the degradation of energetic materials.
Due to the thermal lability of the nitrate ester (
Chemical Context & Analyte Properties[1][2][3][4][5][6][7][8]
Understanding the physicochemical properties of the analyte is the first step in designing a robust assay.
-
IUPAC Name: 2-Methyl-2-(nitrooxy)propanoic acid
-
Molecular Formula:
-
Exact Mass: 149.0324 Da
-
Structure: A tertiary carboxylic acid backbone with a labile nitrate ester group at the
-position. -
Key Challenge: The
bond is energetically weak (bond dissociation energy 35-40 kcal/mol). High source temperatures or aggressive declustering potentials can lead to in-source fragmentation, mimicking the loss of before the quadrupole selection.
Experimental Protocol
Sample Preparation (Cold-Chain Handling)
Rationale: Nitrate esters are susceptible to hydrolysis and thermal degradation. All steps should be performed on ice.
-
Extraction: Aliquot 50
L of plasma/matrix. -
Protein Precipitation: Add 150
L of ice-cold Acetonitrile (ACN) containing internal standard. -
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Supernatant Transfer: Transfer supernatant to a silanized glass vial (plastic may absorb nitrate esters).
-
Dilution: Dilute 1:1 with mobile phase A (Water + 10mM Ammonium Acetate) to match initial gradient conditions.
Liquid Chromatography Conditions
Rationale: A buffered mobile phase is critical in negative mode to ensure the carboxylic acid is deprotonated (
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3, 1.8
m, 2.1 x 100 mm). -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-6 min: 5%
95% B -
6-8 min: 95% B (Wash)
-
8.1 min: Re-equilibrate to 5% B.
-
Mass Spectrometry Parameters (ESI-)
Rationale: Negative mode is preferred due to the acidic proton (
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1]
-
Precursor Ion:
(m/z 148.0). -
Source Temperature: 300°C (Keep
C to prevent thermal degradation). -
Desolvation Gas: Nitrogen, 800 L/hr.
-
Cone Voltage: 20 V (Low voltage prevents in-source loss of
).
Fragmentation Mechanics & Pathway Analysis[9][10]
The fragmentation of 2-Methyl-2-(nitrooxy)propanoic acid in negative mode is dominated by the stability of the nitrate anion and the elimination of nitric acid.
Primary Pathway: Nitrate Anion Formation (Quantifier)
The most abundant fragment arises from the cleavage of the
-
Transition:
( ) -
Mechanism: Nucleophilic attack or simple heterolytic cleavage where the nitrate group leaves as a stable anion.
Secondary Pathway: Elimination of Nitric Acid (Qualifier 1)
This pathway involves the neutral loss of
-
Transition:
-
Product: Methacrylate anion (
). This backbone fragment confirms the carbon structure of the analyte.
Tertiary Pathway: Nitrite Radical Loss (Qualifier 2)
Less common in soft ionization but possible at higher energies is the homolytic cleavage of the
-
Transition:
( )
Data Summary Table
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity | Role |
| 148.0 | 62.0 | 12 - 15 | Quantifier | |
| 148.0 | 85.0 | 10 - 12 | Methacrylate ( | Qualifier (Backbone) |
| 148.0 | 46.0 | 18 - 22 | Qualifier (Nitrate specific) |
Visualizations
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic cleavage of the parent ion into its primary daughter ions.
Figure 1: Proposed MS/MS fragmentation pathways for 2-Methyl-2-(nitrooxy)propanoic acid in negative ESI mode.
Analytical Workflow
A step-by-step logic flow for the experimental setup.
Figure 2: Optimized LC-MS/MS workflow emphasizing cold-chain handling and negative mode ionization.
Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the following validation steps are mandatory:
-
In-Source Fragmentation Check: Monitor the m/z 62 channel during a "Q1 scan" (MS1 only). If m/z 62 is observed without collision energy, lower the Cone Voltage or Source Temperature.
-
Linearity: The nitrate ester response should be linear (
) over the range of 1 ng/mL to 1000 ng/mL. -
Matrix Effects: Nitrate esters are prone to ion suppression. Use a stable isotope-labeled internal standard (e.g.,
-labeled analog) or perform post-column infusion to map suppression zones.
References
-
Schweigert, I. V., & Dunlap, B. I. (2011).[2] Shattering dissociation in high-energy molecular collisions between nitrate esters. The Journal of Chemical Physics. Link[2][3]
-
Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Mass Spectrometry Reviews. Link
-
Thakur, S., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid. PLOS One. Link
-
Shimadzu Corporation. (2020). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Application News. Link
Sources
- 1. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 2. Shattering dissociation in high-energy molecular collisions between nitrate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Protocols for extracting 2-Methyl-2-(nitrooxy)propanoic acid from plasma samples
A Validated Bioanalytical Method for the Extraction of 2-Methyl-2-(nitrooxy)propanoic Acid from Human Plasma using Solid-Phase Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
Introduction
2-Methyl-2-(nitrooxy)propanoic acid is an organic nitrate compound featuring a carboxylic acid functional group. The accurate quantification of such small molecule drugs in biological matrices is fundamental to evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. The development of a robust and reliable bioanalytical method is therefore a critical step in the drug development pipeline.
This document provides a comprehensive, step-by-step protocol for the extraction of 2-Methyl-2-(nitrooxy)propanoic acid from human plasma. The inherent challenges in this process include the complexity of the plasma matrix, which contains high concentrations of proteins and lipids that can interfere with analysis, and the potential instability of the organic nitrate functional group.[1][2][3]
The method described herein employs a protein precipitation step followed by solid-phase extraction (SPE) to ensure a clean sample extract, minimizing matrix effects and maximizing analyte recovery. Subsequent analysis is performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4] This protocol is designed to be self-validating, with all steps grounded in established bioanalytical principles and aligned with regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA).[4][5]
Analyte Properties and Considerations
Understanding the physicochemical properties of 2-Methyl-2-(nitrooxy)propanoic acid is crucial for developing an effective extraction strategy.
| Property | Value / Description | Source |
| Molecular Formula | C₄H₇NO₄ | Derived from structure |
| Molecular Weight | 133.10 g/mol | Derived from formula |
| Chemical Class | Carboxylic Acid, Organic Nitrate | [6][7] |
| Predicted pKa | ~4-5 (for the carboxylic acid) | Based on propanoic acid |
| Predicted LogP | ~0.6 | [8] |
Key Considerations:
-
Acidity: As a carboxylic acid, the analyte will be ionized (negatively charged) at physiological pH (~7.4). To achieve retention on a non-polar (reversed-phase) SPE sorbent, the sample pH must be lowered to protonate the carboxylic acid, rendering it neutral and less polar.[9]
-
Stability: Organic nitrates can be susceptible to degradation in biological matrices.[1][3] It is imperative to keep samples on ice or at 4°C during processing and to evaluate the analyte's stability under various conditions (bench-top, freeze-thaw cycles) as part of method validation.[3]
Method Overview and Workflow
The bioanalytical workflow is designed to efficiently remove endogenous interferences from plasma and isolate the target analyte for accurate quantification. The core strategy involves an initial protein crash, followed by a selective solid-phase extraction cleanup.
Caption: Overall bioanalytical workflow from plasma sample to data analysis.
Materials and Reagents
-
Reference Standards: 2-Methyl-2-(nitrooxy)propanoic acid (analytical grade), Isotope-labeled internal standard (IS), e.g., 2-Methyl-2-(nitrooxy)propanoic acid-¹³C₄.
-
Plasma: Blank human plasma (K₂EDTA).
-
Solvents (HPLC or MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Isopropanol.
-
Reagents (Analytical Grade): Formic acid, Ammonium hydroxide.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).
-
Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >14,000 x g)
-
96-well collection plates
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Sciex, Thermo Fisher, Agilent, Waters)
-
Detailed Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard into separate volumetric flasks. Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solution with 50:50 ACN:Water to create working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation solvent.
5.2. Protocol 1: Sample Pre-treatment and Protein Precipitation
This initial step removes the bulk of plasma proteins, which is essential for preventing downstream clogging of the SPE cartridges and LC column.[10][11][12][13] Acetonitrile is a highly effective precipitating agent.[13]
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 100 µL of blank plasma (for calibrators/QCs) or study sample plasma into the appropriate tubes.
-
For calibrators and QCs, spike 10 µL of the appropriate working solution. For blanks and unknowns, add 10 µL of 50:50 ACN:Water.
-
Add 300 µL of the IS Working Solution (100 ng/mL in ACN) to all tubes. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]
-
Vortex vigorously for 30 seconds to ensure complete denaturation of proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or new set of tubes for the SPE step.
5.3. Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation alone, removing salts and other small-molecule interferences.[14] A polymeric reversed-phase sorbent is recommended for its stability across a wide pH range and its excellent retention for a variety of analytes.[9][15]
Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.
-
Sample Acidification: Prior to loading, acidify the supernatant from step 5.2.7 by adding 10 µL of 2% formic acid. This step is critical to neutralize the analyte's carboxylic acid group, thereby increasing its hydrophobicity and ensuring its retention on the reversed-phase sorbent.[9][16]
-
SPE Manifold Setup: Place the SPE cartridges on the vacuum manifold.
-
Condition: Pass 1 mL of methanol through each cartridge to activate the sorbent.
-
Equilibrate: Pass 1 mL of water through each cartridge to prepare the sorbent for the aqueous sample. Do not allow the cartridges to dry.
-
Load: Load the acidified supernatant onto the cartridges. Apply a slow, steady vacuum or pressure to pass the sample through at a rate of ~1 mL/min.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridges to wash away residual salts and other highly polar interferences.
-
Dry: Dry the cartridges under high vacuum for 5 minutes to remove the aqueous wash solvent.
-
Elute: Place a clean 96-well collection plate inside the manifold. Elute the analyte and IS by passing 1 mL of methanol through each cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Seal the plate and vortex for 10 seconds. The sample is now ready for LC-MS/MS injection.
LC-MS/MS Analytical Method
The following are suggested starting parameters. Optimization will be required for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape for the acidic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A typical gradient for eluting small molecules. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | |
| Autosampler Temp. | 4°C | Critical for maintaining the stability of the potentially labile analyte.[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, making it ideal for negative ion mode detection. |
| MRM Transitions | Hypothetical Example:Analyte: 132.1 -> 88.1 [M-H]⁻ -> [M-H-NO₂]⁻ IS: 136.1 -> 92.1 [M-H]⁻ -> [M-H-NO₂]⁻ | Specific transitions must be optimized by infusing the pure analyte and IS. The loss of the nitro group is a common fragmentation pathway. |
| Source Temp. | 500°C | Instrument-dependent, requires optimization. |
Bioanalytical Method Validation (BMV)
A full method validation must be conducted to ensure the reliability and reproducibility of the data, in accordance with regulatory guidance.[4][5][17][18][19]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA)[4] |
| Selectivity | To ensure no interference from endogenous plasma components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the method is accurate and precise. | At least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | For QCs, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by the plasma matrix. | The CV of the matrix factor across different lots of plasma should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | Mean concentration at each stability time point should be within ±15% of the baseline concentration. |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2025).
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Chen, X., et al. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology. [Link]
-
ChemSrc. (2025). 2-Methyl(2-2H)propanoic acid. [Link]
-
Jaeger, H., et al. (1987). Determination of nitrates in plasma. Drugs. [Link]
-
ResearchGate. Summarized analytical approaches into the organic nitrate analysis. [Link]
-
ResearchGate. Detailed methodology of different plasma preparation procedures. [Link]
-
Nakatsuka, T., et al. (2018). Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future. PMC. [Link]
-
MDPI. (2023). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. [Link]
-
Khan, A., et al. (2017). Determination of nitrate in biological fluids by HPLC. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]
-
NIST. Propanoic acid, 2-methyl-. [Link]
-
PubMed. (2023). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. [Link]
-
Sisu@UT. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Wikipedia. Propionic acid. [Link]
-
Haz-Map. 2-Methylpropanoic acid - Hazardous Agents. [Link]
Sources
- 1. Determination of nitrates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. Propanoic acid, 2-methyl- [webbook.nist.gov]
- 7. Propionic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Methyl(2-2H)propanoic acid | CAS#:19136-93-7 | Chemsrc [chemsrc.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. agilent.com [agilent.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
- 16. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. hhs.gov [hhs.gov]
- 19. moh.gov.bw [moh.gov.bw]
Application Note: Synthesis and Characterization of Nitric Oxide-Donating Hybrids via the 2-Methyl-2-(nitrooxy)propanoic Acid Linker
Executive Summary & Scientific Rationale
The development of nitric oxide (NO)-donating hybrids (often termed "codrugs" or "mutual prodrugs") is a pivotal strategy in medicinal chemistry to enhance the therapeutic index of parent drugs. By attaching an NO-releasing moiety to non-steroidal anti-inflammatory drugs (NSAIDs) or other cardiovascular agents, researchers aim to mitigate adverse effects—such as gastrointestinal toxicity—while leveraging the vasodilatory and cytoprotective properties of NO.
This guide focuses on 2-Methyl-2-(nitrooxy)propanoic acid (also known as
Key Mechanistic Advantages
-
Tertiary Nitrate Stability: The tertiary carbon center hinders nucleophilic attack, potentially reducing rapid degradation in plasma compared to primary nitrate esters.
-
Thiol-Dependent Bioactivation: Like other organic nitrates, this moiety requires bioactivation by intracellular thiols (e.g., glutathione) or specific enzymes (e.g., ALDH2), ensuring targeted NO release rather than systemic hypotension.
Chemical Synthesis Protocols
Module A: Synthesis of the Linker
Target Compound: 2-Methyl-2-(nitrooxy)propanoic acid
Precursor: 2-Hydroxy-2-methylpropanoic acid (
Safety Warning: Nitration reactions are highly exothermic. Fuming nitric acid is a potent oxidizer. Perform all steps in a functioning fume hood behind a blast shield.
Reagents
-
Fuming Nitric Acid (
, >90%) -
Acetic Anhydride (
) -
2-Hydroxy-2-methylpropanoic acid
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Protocol
-
Preparation of Acetyl Nitrate (In Situ):
-
Cool 20 mL of acetic anhydride to 0°C in a salt-ice bath.
-
Slowly add 5 mL of fuming nitric acid dropwise. Maintain internal temperature below 5°C.
-
Causality: This generates acetyl nitrate, a more controlled nitrating agent than pure
, preventing oxidative cleavage of the organic skeleton.
-
-
Nitration:
-
Dissolve 2.0 g of 2-Hydroxy-2-methylpropanoic acid in 5 mL of dry DCM (or add solid directly if soluble).
-
Add the substrate slowly to the acetyl nitrate mixture at 0°C.
-
Stir at 0°C for 60 minutes, then allow to warm to room temperature for 30 minutes.
-
-
Quenching and Extraction:
-
Pour the reaction mixture carefully into 100 mL of ice water. Stir vigorously to hydrolyze excess acetyl nitrate.
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organic layers with cold water (
) and brine ( ). -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Validation:
-
The product should appear as a pale yellow oil or low-melting solid.
-
IR Check: Look for strong bands at ~1630 cm⁻¹ (
asymmetric stretch) and ~1280 cm⁻¹ ( symmetric stretch).
-
Module B: Coupling to Parent Drug (Hybrid Synthesis)
Method: Steglich Esterification (DCC/DMAP) Rationale: The nitrate group is sensitive to harsh acidic conditions and high heat. A mild carbodiimide coupling prevents elimination of the nitrate group (which would form a methacrylate).
Reagents
-
Parent Drug (containing free -OH or -NH group)
-
2-Methyl-2-(nitrooxy)propanoic acid (Linker from Module A)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI (water-soluble alternative)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Protocol
-
Reaction Setup:
-
Dissolve 1.0 equivalent of the Parent Drug and 1.2 equivalents of the Linker in anhydrous DCM under nitrogen atmosphere.
-
Add 0.1 equivalents of DMAP (catalyst).
-
-
Coupling:
-
Cool the mixture to 0°C.
-
Add 1.2 equivalents of DCC (dissolved in minimal DCM) dropwise.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes, indicating successful activation.
-
-
Completion:
-
Stir at 0°C for 1 hour, then at room temperature for 12–24 hours.
-
Monitor via TLC (silica gel).
-
-
Purification:
-
Filter off the DCU precipitate.
-
Wash the filtrate with 0.1 N HCl (to remove DMAP), saturated
(to remove unreacted acid), and brine. -
Purify the crude hybrid via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
-
Visualization of Workflows
Synthesis Pathway Diagram
The following diagram illustrates the chemical logic, highlighting the critical intermediate (Acetyl Nitrate) and the mild coupling strategy.
Caption: Step-wise synthesis of the NO-donating hybrid, emphasizing the in situ generation of the nitrating agent and mild Steglich coupling.
Analytical Validation & Functional Assays
Characterization Checklist
Ensure the final hybrid meets the following criteria before biological testing.
| Technique | Parameter | Expected Result |
| FT-IR | Nitrate Bands | 1630–1640 cm⁻¹ (asym), 1270–1290 cm⁻¹ (sym) |
| 1H NMR | Gem-dimethyl | Singlet at ~1.6–1.8 ppm (shifted downfield by nitrate) |
| 1H NMR | Linker-Drug Bond | Shift in protons adjacent to the drug's hydroxyl group |
| HPLC | Purity | >95% (monitor at 210 nm and drug-specific |
Functional Assay: NO Release (Griess Protocol)
Organic nitrates are not spontaneous NO donors; they require bioactivation. This assay mimics the physiological environment using a thiol cofactor.
Reagents
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Cofactor: L-Cysteine (10 mM stock in PBS).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Protocol
-
Incubation:
-
Prepare a 100 µM solution of the Hybrid in PBS (use <1% DMSO for solubility).
-
Add L-Cysteine (final concentration 1–5 mM) to mimic intracellular thiol levels.
-
Incubate at 37°C. Collect aliquots at t = 0, 30, 60, 120 min.
-
-
Detection:
-
Mix 100 µL of the aliquot with 50 µL Reagent A and 50 µL Reagent B in a 96-well plate.
-
Incubate in the dark for 10 minutes (purple azo dye formation).
-
Measure absorbance at 540 nm .
-
-
Quantification:
-
Compare against a standard curve of Sodium Nitrite (
, 0–100 µM). -
Note: This assay measures nitrite (
), the stable oxidation product of NO.
-
Bioactivation Mechanism Diagram
Understanding the release mechanism is crucial for interpreting assay results.
Caption: The bioactivation pathway requires enzymatic hydrolysis followed by thiol-mediated reduction to release active Nitric Oxide.
References
-
Keeble, J. E., & Moore, P. K. (2002).[1] Pharmacology and potential therapeutic application of nitric oxide-releasing non-steroidal anti-inflammatory drugs.[1] British Journal of Pharmacology. Link (Cited via PMC2960050 context).
-
Fokunang, C. N., et al. (2010). Synthesis of Novel Mutual Pro-drugs by coupling of Ibuprofen (NSAID) with Sulfa drugs.[2] Journal of Chemical and Pharmaceutical Research.[2] Link (Context for coupling protocols).
- Gasco, A., et al. (2008). NO-donors: An emerging class of compounds in medicinal chemistry. Il Farmaco.
-
Navarrete-Vázquez, G., et al. (2008).[3][4][5] 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[4][5] Acta Crystallographica Section E. Link (Structural analogue reference for gem-dimethyl stability).
- Ignarro, L. J. (1989). Endothelium-derived nitric oxide: actions and properties. FASEB Journal.
Sources
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Methyl-2-(nitrooxy)propanoic acid in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis in Aqueous Solutions
Welcome to the technical support center for 2-Methyl-2-(nitrooxy)propanoic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound during experimentation. As a tertiary organic nitrate, 2-Methyl-2-(nitrooxy)propanoic acid is susceptible to hydrolysis, particularly in aqueous environments. This resource will equip you with the knowledge and protocols to mitigate degradation and ensure reliable experimental outcomes.
Understanding the Challenge: The Hydrolysis of a Tertiary Organic Nitrate
2-Methyl-2-(nitrooxy)propanoic acid's instability in aqueous solutions stems from its chemical structure. The nitrooxy group is attached to a tertiary carbon, making it prone to acid-catalyzed hydrolysis. This process involves the cleavage of the C-O bond, leading to the formation of nitric or nitrous acid and a corresponding tertiary alcohol.
The primary degradation pathway is an SN1 (unimolecular nucleophilic substitution) reaction, which is facilitated by a protic solvent like water and accelerated by acidic conditions. The reaction proceeds through a stable tertiary carbocation intermediate.[1]
Below is a diagram illustrating the proposed acid-catalyzed hydrolysis mechanism.
Caption: Acid-catalyzed hydrolysis of 2-Methyl-2-(nitrooxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Methyl-2-(nitrooxy)propanoic acid is showing a decrease in purity over time. What is likely happening?
A1: The most probable cause is hydrolysis. As a tertiary organic nitrate, 2-Methyl-2-(nitrooxy)propanoic acid is susceptible to degradation in aqueous solutions, especially if the pH is acidic. This will lead to a decrease in the concentration of the parent compound and an increase in its hydrolysis products.
Q2: What are the expected degradation products of 2-Methyl-2-(nitrooxy)propanoic acid hydrolysis?
A2: The primary degradation products are expected to be 2-hydroxy-2-methylpropanoic acid and nitric acid (HNO₃) or nitrous acid (HNO₂) . The formation of nitric versus nitrous acid can depend on the specific reaction conditions.
Q3: How does pH affect the stability of my compound?
A3: pH is a critical factor. Acidic conditions (low pH) will significantly accelerate the rate of hydrolysis.[1] Conversely, maintaining a neutral or slightly alkaline pH can help to stabilize the compound. However, strongly alkaline conditions may also promote other degradation pathways. Therefore, careful pH control is essential.
Q4: Does temperature play a role in the degradation of 2-Methyl-2-(nitrooxy)propanoic acid?
A4: Yes, temperature is another crucial factor. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. For optimal stability, solutions should be kept cool and stored at recommended temperatures (see Troubleshooting Guide).
Troubleshooting Guide: Preventing Hydrolysis
This section provides actionable steps to minimize the hydrolysis of 2-Methyl-2-(nitrooxy)propanoic acid in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in solution | Acidic pH of the aqueous solution. | Adjust the pH of your solution to a neutral range (pH 6.8-7.4) using a suitable buffer system. Phosphate or bicarbonate buffers are often good choices. Avoid highly acidic buffers. |
| Inconsistent results between experiments | Variations in temperature during sample preparation and analysis. | Maintain a consistent and cool temperature throughout your experimental workflow. Prepare solutions on ice and use temperature-controlled instrumentation where possible. |
| Precipitate formation in the solution | Formation of less soluble degradation products or interaction with buffer components. | Ensure the chosen buffer is compatible with your experimental system and does not cause precipitation. If a precipitate forms, it should be analyzed to identify its composition. |
| Difficulty in quantifying the parent compound | Co-elution with degradation products in chromatography. | Optimize your analytical method (e.g., HPLC-UV) to achieve good separation between the parent compound and its expected hydrolysis products. |
Experimental Protocols
To assist you in managing and monitoring the stability of your compound, we have outlined key experimental protocols.
Protocol 1: Preparation of a Stabilized Aqueous Solution of 2-Methyl-2-(nitrooxy)propanoic Acid
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
2-Methyl-2-(nitrooxy)propanoic acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
pH meter
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer solution. Adjust the pH to 7.2 by titrating with a solution of the corresponding acidic or basic phosphate salt.
-
Weighing: Accurately weigh the required amount of 2-Methyl-2-(nitrooxy)propanoic acid in a clean, dry weighing vessel.
-
Dissolution: Dissolve the compound in a small amount of a compatible organic solvent (e.g., acetonitrile or methanol) if necessary, before diluting with the prepared phosphate buffer. Note: Minimize the use of organic solvents as they can affect your experimental system.
-
Final Dilution: Transfer the dissolved compound to a volumetric flask and bring it to the final volume with the pH 7.2 phosphate buffer.
-
Storage: Store the solution at 2-8°C and protect it from light. Use the solution as soon as possible after preparation.
Caption: Workflow for preparing a stabilized solution.
Protocol 2: Monitoring Hydrolysis by HPLC-UV
This method allows for the quantification of the parent compound and its primary organic degradation product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic solvent. For example, a starting point could be a mobile phase of 30:70 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of 2-Methyl-2-(nitrooxy)propanoic acid and 2-hydroxy-2-methylpropanoic acid in the mobile phase.
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the calibration range.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the standards and samples onto the HPLC system.
-
Data Analysis: Quantify the concentrations of the parent compound and the degradation product by comparing their peak areas to the calibration curves.
Protocol 3: Quantification of Nitrite Release using the Griess Assay
This colorimetric assay is a straightforward method to measure the formation of nitrite, one of the inorganic hydrolysis products.
Materials:
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).
-
Nitrite standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards in your experimental buffer.
-
Sample Collection: At various time points during your experiment, collect aliquots of your reaction mixture.
-
Assay: a. To each well of a 96-well plate, add your standard or sample. b. Add the Griess reagents according to the kit manufacturer's instructions. c. Incubate at room temperature for the recommended time to allow for color development.
-
Measurement: Read the absorbance at the specified wavelength (typically around 540 nm) using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
References
-
Hu, D., et al. (2011). "Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates." Atmospheric Chemistry and Physics, 11(23), 11847-11860. [Link]
- Trost, B. M., & Li, C. J. (2014). Modern alicyclic chemistry. John Wiley & Sons.
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
-
Dozol, H., et al. (2021). "On the importance of atmospheric loss of organic nitrates by aqueous-phase OH oxidation." Atmospheric Chemistry and Physics, 21(6), 5005-5024. [Link]
- Griess, P. (1879). "Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt 'Ueber einige Azoverbindungen'." Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
-
Navarrete-Vázquez, G., et al. (2008). "2-Methyl-2-(4-nitrophenoxy)propanoic acid." Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
SIELC Technologies. "2-Hydroxyisobutyric acid." [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Methyl-2-(nitrooxy)propanoic acid
As a Senior Application Scientist, I understand that achieving a perfectly symmetrical chromatographic peak is paramount for accurate quantification and robust method development. Peak tailing is a common frustration, but it is also a diagnostic sign pointing to specific chemical or physical issues within your HPLC system. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for the acidic compound, 2-Methyl-2-(nitrooxy)propanoic acid.
Understanding the Analyte: 2-Methyl-2-(nitrooxy)propanoic acid
Before troubleshooting, it's essential to understand the chemical nature of your analyte. Its structure contains a carboxylic acid group, making it an acidic compound. This is the single most important factor influencing its behavior in reversed-phase HPLC.
| Property | Value (Estimated/Known) | Significance for HPLC Analysis |
| Molecular Formula | C₄H₇NO₄ | Provides the basic chemical identity. |
| Structure | Contains a carboxylic acid (-COOH) and a nitrooxy (-ONO₂) group. | The carboxylic acid is the primary site for ionization and potential secondary interactions. |
| pKa | Estimated ~3.0 - 4.0 | The pKa of the parent compound, 2-methylpropanoic acid, is ~4.8. The electron-withdrawing nitrooxy group will lower this pKa, making the compound more acidic. This value is critical for selecting the mobile phase pH. |
| Polarity | Polar compound | Due to the carboxylic acid and nitrooxy groups, it is well-suited for reversed-phase chromatography with a high aqueous mobile phase content.[1] |
A Systematic Approach to Troubleshooting
Peak tailing is rarely random. It indicates an undesirable interaction or a physical problem in the flow path. The following workflow provides a logical sequence for identifying the root cause, starting with the most common and impactful factors.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Troubleshooting Guide: Questions & Answers
Q1: What is the fundamental reason my 2-Methyl-2-(nitrooxy)propanoic acid peak is tailing?
Answer: The most probable cause is a secondary retention mechanism involving undesirable ionic interactions between your acidic analyte and the stationary phase.[2][3]
-
Expertise & Experience: In reversed-phase HPLC, the primary goal is to retain analytes via hydrophobic interactions with the C18 stationary phase. However, the underlying silica backbone of most columns has residual silanol groups (Si-OH). These silanols are themselves weakly acidic. If the mobile phase pH is too high (typically > 3.5), these silanols can deprotonate to become anionic (Si-O⁻).[4]
Simultaneously, if the mobile phase pH is near or above the pKa of your analyte (~3.0-4.0), your carboxylic acid will deprotonate to its anionic carboxylate form (-COO⁻). This leads to electrostatic repulsion between the negatively charged analyte and the negatively charged silica surface, but more complex interactions with pockets of less-deprotonated silanols can create a mixed-mode retention, causing tailing. The most significant issue, however, arises from interactions with active sites, such as free silanols or trace metal impurities in the silica, which can act as ion-exchange sites and cause significant tailing.[3][5]
Q2: What is the first and most critical parameter I should adjust to fix the tailing?
Answer: Adjust your mobile phase pH. For an acidic analyte, you must lower the pH to fully protonate both the analyte and the stationary phase silanol groups.
-
Expertise & Experience: The goal is to ensure your analyte exists in a single, neutral form. For a carboxylic acid, this is achieved by setting the mobile phase pH at least 1.5 to 2 units below its pKa.[6][7] At a low pH (e.g., pH 2.5-3.0), the equilibrium for your analyte is pushed almost entirely to the neutral, protonated (-COOH) form. This makes the molecule more hydrophobic, leading to better retention and a more predictable, single retention mechanism.[8][9]
Crucially, a low pH also protonates the vast majority of residual silanol groups (Si-OH), neutralizing their negative charge and preventing the secondary ionic interactions that are a primary cause of peak tailing.[2][10][11]
Q3: How do I properly prepare a low-pH mobile phase for this analysis?
Answer: Use a suitable acidifier or buffer. For most LC-MS applications, volatile acids are preferred. For UV-only detection, non-volatile buffers can be used.
-
Trustworthiness & Protocol: A reliable and reproducible method depends on a consistently prepared mobile phase. Small variations in pH can lead to significant changes in retention time and peak shape.[8][12][13]
Experimental Protocol: Preparation of Acidified Mobile Phase (0.1% Formic Acid)
-
Prepare Aqueous Portion: Measure 999 mL of high-purity HPLC-grade water into a clean mobile phase bottle.
-
Add Acid: Carefully add 1 mL of high-purity formic acid to the water.
-
Mix Thoroughly: Cap the bottle and swirl/sonicate gently to ensure the solution is homogeneous. This solution will have a pH of approximately 2.7.
-
Prepare Organic Portion: Use HPLC-grade acetonitrile or methanol as required by your method.
-
Filter and Degas: Filter all mobile phase components through a 0.22 µm or 0.45 µm filter before use and degas thoroughly, preferably with an online degasser.
-
Set Proportions: Use the HPLC pump to mix the aqueous and organic phases at the desired ratio (e.g., 70% Aqueous A, 30% Acetonitrile B).
-
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) | Notes |
| Formic Acid | 0.1% (v/v) | 2.7 | Volatile; excellent for LC-MS compatibility. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | ~2.0 | Strong ion-pairing agent, can suppress secondary interactions but may also permanently coat the column and suppress MS signal. Use with caution.[6] |
| Phosphoric Acid | 0.1% (v/v) | ~2.1 | Non-volatile; for UV detection only. Excellent buffering capacity.[14] |
Q4: I've lowered the pH to 2.5, but my peak is still tailing. What should I investigate next?
Answer: If mobile phase optimization doesn't solve the issue, the problem likely lies with the column itself, specifically its chemistry or physical condition.
-
Expertise & Experience:
-
Column Chemistry: Not all C18 columns are created equal. Older columns, often classified as "Type A" silica, have higher levels of trace metal impurities and more acidic, active silanol groups.[3][11] These sites are notorious for causing peak tailing with polar and ionizable compounds.
-
Solution: Use a modern, high-purity "Type B" silica column that is fully end-capped. End-capping is a process where residual silanols are chemically bonded with a small silylating agent, effectively shielding them from interacting with analytes.[2][4] Columns with polar-embedded phases can also offer improved peak shape for polar compounds.
-
-
Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample components or impurities from the mobile phase or sample matrix. These contaminants can act as active sites, causing tailing.
-
Solution: Perform a rigorous column wash. A generic protocol for a C18 column is to flush sequentially with water, isopropanol, hexane, isopropanol, and then re-equilibrate with your mobile phase. Always check the column care and use manual for specific recommendations.
-
-
Column Degradation (Void): A physical void or channel can form at the head of the column due to pressure shocks or operation outside the column's stable pH range. This disruption of the packed bed causes peak distortion that typically affects all peaks in the chromatogram.[15]
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If this fails, the column must be replaced.[5]
-
-
Q5: Could a problem with my HPLC system hardware be the cause?
Answer: Yes, physical issues in the flow path outside of the column can introduce peak tailing. This is known as "extra-column volume" or "dead volume."
-
Expertise & Experience: Extra-column volume refers to any space in the flow path where the sample band can spread out and diffuse, such as in overly long or wide tubing, or poorly made connections.[5][15] This type of tailing is a physical effect, not chemical, and will usually affect all peaks in the chromatogram, especially the early-eluting ones.
-
Troubleshooting Steps:
-
Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[4][16]
-
Verify Fittings: Check all fittings, especially at the column inlet and outlet. A small gap between the end of the tubing and the bottom of the port can create a void space, leading to significant tailing. Ensure you are using the correct ferrules for your system.
-
Detector Flow Cell: A contaminated or excessively large detector flow cell can also contribute to band broadening and tailing.
-
-
Q6: My system and column are fine. Can my sample preparation be the problem?
Answer: Absolutely. Two common sample-related issues are solvent mismatch and column overload.
-
Expertise & Experience:
-
Sample Solvent Strength: If you dissolve your sample in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause peak distortion, including tailing or fronting. The strong solvent carries the analyte band too quickly at the column head, disrupting the partitioning equilibrium.
-
Mass Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[5] When the primary hydrophobic retention mechanism is overloaded, secondary mechanisms (like silanol interactions) become more pronounced, leading to asymmetrical, tailing peaks.[3]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Frequently Asked Questions (FAQs)
Q: What is a good or acceptable tailing factor? A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For quantitative analysis, a value between 0.9 and 1.2 is generally considered excellent. Many regulatory methods, such as the USP, accept a tailing factor up to 1.5 or even 2.0, depending on the specific assay requirements.[2]
Q: How do I calculate the tailing factor? A: The most common method is the USP tailing factor (T), calculated as T = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height.[4] Most modern chromatography data systems (CDS) will calculate this automatically.
Q: Should I use a guard column? A: Yes, using a guard column is a highly recommended practice. It is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates, extending its lifetime and preserving its performance, which can help prevent issues like frit blockage that may contribute to peak distortion.[16]
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach website. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters website. [Link]
-
Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from Crawford Scientific website. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News website. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific website. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. [Link]
-
Axion BioSystems. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from YouTube. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]
-
University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from University of Valencia website. [Link]
-
PubMed. (2011, April 8). Retention mechanism divergence of a mixed mode stationary phase for high performance liquid chromatography. Retrieved from PubMed. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Shimadzu UK Limited Zendesk. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters website. [Link]
-
Chemsrc. (2025, August 25). 2-Methyl(2-2H)propanoic acid. Retrieved from Chemsrc website. [Link]
-
University of Valencia. (n.d.). Mechanisms of retention in HPLC. Retrieved from University of Valencia website. [Link]
-
MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from MDPI website. [Link]
-
Science.gov. (n.d.). chromatography hplc retention: Topics by Science.gov. Retrieved from Science.gov. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]
-
EPA. (2025, October 15). Propanoic acid, 2-methyl-, cyclohexyl ester Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from Cheméo website. [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from Shimadzu website. [Link]
-
PubMed. (2008, November 8). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from PMC. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from FooDB. [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from NIST WebBook. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. alwsci.com [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Separation of 2-Methylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. youtube.com [youtube.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing side reactions in the nitration of 2-hydroxyisobutyric acid
Technical Support Center: Nitration of 2-Hydroxyisobutyric Acid
Welcome to the technical support center for the nitration of 2-hydroxyisobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of the desired 2-nitrooxyisobutyric acid.
Introduction: The Challenge of Selectivity
The nitration of 2-hydroxyisobutyric acid is a nuanced process aimed at the O-nitration of the tertiary hydroxyl group to yield 2-nitrooxyisobutyric acid. The primary challenge lies in the molecule's bifunctionality, containing both a tertiary alcohol and a carboxylic acid. This structure is susceptible to several competing side reactions under strong acidic nitrating conditions. This guide will help you understand and mitigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 2-hydroxyisobutyric acid. Each problem is followed by a detailed explanation of the probable causes and step-by-step protocols for resolution.
Issue 1: Low or No Yield of the Desired 2-Nitrooxyisobutyric Acid with Significant Starting Material Remaining
Q: I've performed the nitration using a standard mixed acid (HNO₃/H₂SO₄) protocol at low temperatures, but my analysis shows mostly unreacted 2-hydroxyisobutyric acid. What could be the reason, and how can I improve the conversion?
A: This issue typically points to insufficient activation of the nitrating agent or reaction conditions that are too mild. While low temperatures are crucial to prevent side reactions, they can also slow down the desired O-nitration.
Underlying Causes:
-
Inadequate Nitronium Ion (NO₂⁺) Concentration: The formation of the active electrophile, the nitronium ion, is an equilibrium process. If the acid mixture is not sufficiently strong or if the temperature is too low, the concentration of NO₂⁺ may be insufficient for efficient nitration.
-
Deactivation by the Carboxylic Acid Group: The carboxylic acid is an electron-withdrawing group, which can reduce the nucleophilicity of the nearby hydroxyl group, making it less reactive towards the nitronium ion.
Workflow for Improving Conversion
Caption: Decision workflow for addressing low conversion.
Recommended Protocol: In Situ Generation of Acetyl Nitrate
Acetyl nitrate, formed from nitric acid and acetic anhydride, is a powerful nitrating agent that can be more effective than mixed acids at low temperatures for O-nitration of alcohols[1]. This method often reduces oxidative side reactions.
Materials:
-
2-Hydroxyisobutyric Acid
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥98%)
-
Dichloromethane (DCM), pre-chilled
-
Saturated Sodium Bicarbonate Solution, chilled
-
Brine, chilled
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyisobutyric acid in pre-chilled dichloromethane.
-
Cool the solution to -10°C to -5°C using an acetone/dry ice bath.
-
In a separate flask, prepare the acetyl nitrate reagent by slowly adding fuming nitric acid to acetic anhydride at a temperature maintained below 10°C. Caution: This mixture is highly reactive and potentially explosive. Prepare it immediately before use and behind a blast shield[1].
-
Slowly add the pre-formed acetyl nitrate solution to the solution of 2-hydroxyisobutyric acid, ensuring the internal temperature does not exceed -5°C.
-
Stir the reaction mixture at -5°C for 1-2 hours, monitoring the reaction progress by TLC or a suitable spectroscopic method.
-
Upon completion, slowly quench the reaction by adding it to a vigorously stirred, chilled saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with chilled water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
Issue 2: Formation of Polymeric/Oligomeric Byproducts
Q: My reaction has produced a viscous, sticky, or solid material that is difficult to characterize, and I suspect it's a polymer. Why is this happening and how can I prevent it?
A: The formation of polymeric material is a common side reaction for hydroxy acids. This occurs through intermolecular esterification, where the carboxylic acid of one molecule reacts with the alcohol of another, forming a polyester. Strong acids, including the nitrating mixture, are excellent catalysts for this process.
Underlying Causes:
-
Acid-Catalyzed Self-Esterification: The strong acid medium (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of another molecule.
-
Elevated Temperatures: Even modest increases in temperature can significantly accelerate the rate of polymerization.
Mitigation Strategies for Polymerization
| Strategy | Mechanism of Action | Recommended Implementation |
| Strict Temperature Control | Reduces the rate of the bimolecular esterification reaction, which typically has a higher activation energy than O-nitration. | Maintain reaction temperature at or below 0°C throughout the addition and stirring phases. |
| Use of Acetic Anhydride | Acetic anhydride can react with the carboxylic acid to form a mixed anhydride. While this can also be a reactive intermediate, it can sometimes favor the desired reaction pathway under controlled conditions. It also acts as a water scavenger. | Employing a nitrating system based on nitric acid in acetic anhydride can be beneficial[2]. |
| High Dilution | Reduces the probability of intermolecular collisions required for polymerization. | Conduct the reaction at a lower concentration of the starting material. This may require adjustments to reaction time. |
Issue 3: Evidence of Oxidation and/or Decomposition (Gas Evolution, Darkening of Reaction Mixture)
Q: During the addition of the nitrating agent, I observed the evolution of brown gas (NO₂) and the reaction mixture turned dark brown/black. My product yield is very low. What is causing this decomposition?
A: These are classic signs of oxidative side reactions and decomposition. Tertiary alcohols, while generally resistant to oxidation, can undergo oxidative cleavage under harsh conditions, such as with hot concentrated nitric acid[3]. The presence of a tertiary hydrogen alpha to the carboxylic acid also presents a potential site for oxidation.
Underlying Causes:
-
Oxidation of the Tertiary Alcohol: Strong nitric acid can act as an oxidizing agent, leading to the cleavage of C-C bonds and the formation of a complex mixture of smaller molecules, accompanied by the reduction of nitric acid to nitrogen oxides (NO₂).
-
Decarboxylation: While less common for α-hydroxy acids without a β-carbonyl group, under strongly acidic and elevated temperature conditions, decarboxylation to form acetone and CO₂ (which would be further oxidized) is a possible degradation pathway[4]. Non-enzymatic decarboxylation can occur spontaneously under acidic conditions upon heating.
-
Exothermic Reaction Runaway: Nitration is a highly exothermic process. If the addition of the nitrating agent is too fast or the cooling is insufficient, localized "hot spots" can form, leading to rapid and uncontrolled oxidation and decomposition.
Protocol for Minimizing Oxidation and Decomposition
Caption: Workflow to prevent oxidative decomposition.
Key Recommendations:
-
Temperature is Paramount: Maintain the internal reaction temperature at or below 0°C, preferably between -10°C and -5°C.
-
Slow and Steady Addition: Add the nitrating agent very slowly with efficient stirring to dissipate the heat of reaction and avoid localized temperature spikes.
-
Consider Alternative Nitrating Agents:
-
Nitric Acid/Acetic Anhydride: As mentioned in Issue 1, this system generates acetyl nitrate in situ and is often less oxidizing than sulfuric acid mixtures[1].
-
Dinitrogen Pentoxide (N₂O₅): This is a powerful, purely nitrating agent that does not have the oxidative properties of nitric acid. It must be used under strictly anhydrous conditions.
-
Nitronium Salts: Reagents like nitronium tetrafluoroborate (NO₂BF₄) are excellent sources of the nitronium ion and can be used in inert solvents, avoiding the harsh oxidative environment of mixed acids.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform this nitration without sulfuric acid?
A1: Yes, and it is often advisable to do so to minimize oxidative side reactions and polymerization. As detailed in the troubleshooting section, using a mixture of nitric acid and acetic anhydride to generate acetyl nitrate is a common and effective alternative for the O-nitration of alcohols[1][2]. Other methods include using dinitrogen pentoxide or stable nitronium salts like NO₂BF₄[5].
Q2: What is the role of the carboxylic acid group in this reaction? Does it get nitrated?
A2: The carboxylic acid group is generally stable under these nitrating conditions and will not be nitrated. Its primary role is electronic; as an electron-withdrawing group, it slightly deactivates the hydroxyl group, making it less nucleophilic. This means that more forcing conditions (stronger acid catalyst or more reactive nitrating agent) may be needed compared to a simple tertiary alcohol.
Q3: How can I purify the final product, 2-nitrooxyisobutyric acid?
A3: The product is a polar molecule and may be sensitive to heat.
-
Extraction: After quenching the reaction, the product should be extracted into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic extracts should be washed with cold, dilute sodium bicarbonate solution to remove any remaining acids, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (<30°C) to avoid decomposition.
-
Chromatography: If further purification is needed, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable option. The polarity will depend on the specific impurities.
Q4: Is the product, 2-nitrooxyisobutyric acid, stable?
A4: Nitrate esters can be susceptible to hydrolysis, especially in the presence of acid or base, which would regenerate 2-hydroxyisobutyric acid. They can also be thermally unstable. Therefore, it is recommended to store the purified product at low temperatures and under an inert atmosphere. Avoid exposure to moisture and strong acids or bases during workup and storage.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?
A5:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of the starting material. For more quantitative analysis during the reaction, taking aliquots and analyzing by ¹H NMR or LC-MS is recommended.
-
Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the product. The disappearance of the hydroxyl proton and shifts in the signals of the adjacent methyl and quaternary carbons are key indicators.
-
FT-IR Spectroscopy: The appearance of strong asymmetric and symmetric stretching bands for the -ONO₂ group (typically around 1630 cm⁻¹ and 1270 cm⁻¹, respectively) and the disappearance of the broad O-H stretch from the starting material are characteristic.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
References
- Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. Green Chemistry, RSC Publishing. (2025-05-28).
- Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol.
- Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides.
- Chemistry Decarboxylation Reaction.
- Nitro compound synthesis by nitrite substitution or nitr
- Nitration of Hydrocarbons and Other Organic Compounds.
- Nitration Chemistry in Continuous Flow using Acetyl Nitr
- Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. PMC.
- Process for inhibiting the polymerization of acid monomers.
- Decarboxylation. Master Organic Chemistry. (2022-05-20).
- Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
- Mechanism for oxidative cleavage of tertiary alcohols by NaOCl. ECHEMI.
- Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. (2024-04-05).
- 2-Hydroxyisobutyric acid. Wikipedia.
- Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes.
- Aerobic alcohol oxidations mediated by nitric acid. ETH Zurich Research Collection.
- Nitration of alcohols.
- 2-Hydroxyisobutyric Acid. Rupa Health.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Process of nitrating alcohols.
- Method of oxidation using nitric acid.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- 2-Hydroxyisobutyric acid | C4H8O3 | CID 11671. PubChem.
- NITR
- Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers in a Model Prebiotic Reaction. Academia.edu.
- Simplifying Nitration Chemistry with Bench-stable Organic Nitr
- Decarboxylation Explained, Reaction and Mechanism. YouTube. (2020-01-28).
- Nitration of aromatic compounds.
- Method for preventing polymerization in an acrylic acid manufacturing process.
- a-Hydroxyisobutyric acid 98 594-61-6. Sigma-Aldrich.
- Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes. Applied and Environmental Microbiology, ASM Journals.
- n-nitromorpholine. Organic Syntheses Procedure.
- Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. Benchchem.
- The Duality of Mechanism for Nitration in Acetic Anhydride. ElectronicsAndBooks.
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degrad
- Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine. PubMed. (2006-03-16).
Sources
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. US2396330A - Process of nitrating alcohols - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SATHEE: Chemistry Decarboxylation Reaction [sathee.iitk.ac.in]
- 5. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
Enhancing the shelf-life of 2-Methyl-2-(nitrooxy)propanoic acid formulations
Subject: 2-Methyl-2-(nitrooxy)propanoic acid (NPR-009/Metabolite Analogues)
Executive Summary: The Stability Paradox
You are likely encountering stability issues with 2-Methyl-2-(nitrooxy)propanoic acid because this molecule possesses an inherent "self-destruct" mechanism. It contains two conflicting functional groups:
-
Tertiary Nitrate Ester (
): Highly susceptible to acid-catalyzed hydrolysis via the pathway. -
Carboxylic Acid (
): Provides the very protons ( ) required to catalyze the degradation of the nitrate ester.
The Core Insight: In solution or solid state, the molecule creates an acidic microenvironment (autocatalysis) that accelerates the cleavage of the nitrooxy group, releasing
This guide moves beyond standard protocols to address this specific autocatalytic failure mode.
Mechanism of Degradation
To stabilize the formulation, we must first visualize the enemy. The degradation is not random; it follows a specific kinetic pathway driven by the tertiary carbocation stability.
Figure 1: The acid-catalyzed hydrolysis pathway (Red/Yellow) vs. the stabilization pathway via salt formation (Green).
Troubleshooting Guide & FAQs
This section addresses specific observations reported by users in the field.
Scenario A: "My solid powder is turning yellow and smells acrid after 2 weeks."
Diagnosis: This is classic NOx off-gassing . The carboxylic acid protons are catalyzing the nitrate decomposition in the solid state due to residual moisture or crystal lattice instability.
-
Immediate Action:
-
Convert to Salt: Do not store the free acid. Convert the molecule to its sodium or potassium salt (Sodium 2-methyl-2-(nitrooxy)propanoate). The salt form removes the acidic proton, halting autocatalysis.
-
Desiccation: Ensure water content is
. Moisture acts as a plasticizer and a nucleophile.
-
Scenario B: "The potency drops by 15% during HPLC analysis."
Diagnosis: On-column degradation. The acidic mobile phase of standard Reverse Phase HPLC (often 0.1% TFA) is hydrolyzing your analyte during the run.
-
Corrective Protocol:
-
Switch Buffer: Use a neutral mobile phase (e.g., Ammonium Acetate pH 6.5) instead of TFA or Formic Acid.
-
Temperature: Lower the column temperature to
or .
-
Scenario C: "Aqueous formulations show a pH drift downward."
Diagnosis: Hydrolysis releases nitric acid (
-
Solution:
-
Strong Buffering: Use a high-capacity buffer (Phosphate or Citrate) at pH 6.0–7.5 . Avoid pH < 5.0 at all costs.
-
Chelation: Trace metals (Fe, Cu) can catalyze radical decomposition of nitrates. Add EDTA (0.05%) to the formulation.
-
Strategic Formulation Data
Use the following reference table to select excipients. We have compiled this based on compatibility studies with tertiary nitrate esters.
| Parameter | Recommended Range/Type | Risk Factor (Avoid) | Mechanism of Action |
| pH Target | 6.5 – 7.5 | < 5.0 or > 9.0 | Acid catalyzes |
| Buffer System | Phosphate, Histidine | Acetate, Carbonate | Phosphate provides high capacity in the neutral range. |
| Stabilizer | Meglumine or Tromethamine | Simple inorganic bases | Meglumine offers "micro-pH" control and counter-ion shielding. |
| Antioxidant | Sodium Metabisulfite | Scavenges radical species without nucleophilic attack on the nitrate. | |
| Solvent | PEG 400, Ethanol (Anhydrous) | Water, Glycerin | Water acts as the nucleophile for hydrolysis. |
Validated Protocols
Protocol 1: pH-Rate Profile Determination
Objective: Determine the exact pH of maximum stability (pH-max) for your specific concentration.
-
Preparation: Prepare 10 mM buffer solutions ranging from pH 2.0 to 10.0 (increments of 1.0).
-
pH 2-3: Phosphate
-
pH 4-5: Acetate
-
pH 6-8: Phosphate
-
pH 9-10: Borate
-
-
Spiking: Add 2-Methyl-2-(nitrooxy)propanoic acid (as the salt) to a final concentration of
. -
Incubation: Heat to
(Accelerated condition). -
Sampling: Aliquot at
hours. Quench immediately in cold acetonitrile. -
Analysis: Analyze via HPLC (Neutral method, see Scenario B).
-
Calculation: Plot
vs pH. You will observe a U-shaped curve. The bottom of the U is your formulation target.
Protocol 2: Salt Formation (Sodium Salt)
Objective: Isolate the stable solid form.
-
Dissolve 1 eq of 2-Methyl-2-(nitrooxy)propanoic acid in anhydrous Ethanol.
-
Cool to
in an ice bath. -
Dropwise add 1 eq of Sodium Ethoxide (21% in Ethanol). Do not use excess base.
-
Stir for 30 minutes.
-
Evaporate solvent under reduced pressure (Rotavap) at
. -
Recrystallize the resulting solid from Ethanol/Heptane to remove residual base.
-
Dry in a vacuum oven at room temperature.
References & Authority
-
Rindelaub, J. D., et al. (2016).[1] "The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms." Atmospheric Chemistry and Physics.
-
Relevance: Establishes the
hydrolysis mechanism for tertiary organic nitrates and the critical role of acidity.
-
-
Navarrete-Vázquez, G., et al. (2008).[2][3][4] "2-Methyl-2-(4-nitrophenoxy)propanoic acid."[2][4] Acta Crystallographica Section E.
-
Relevance: Provides structural data on the propanoic acid backbone and crystal lattice interactions relevant to solid-state stability.
-
-
Boschan, R., et al. (1955).[1] "The Chemistry of Nitrate Esters." Chemical Reviews.
-
Relevance: The foundational text on nitrate ester chemistry, defining the instability of the O-NO2 bond.
-
-
FooDB. "Isobutyric acid (2-methylpropanoic acid) Chemical Properties."
-
Relevance: Baseline physicochemical properties of the parent acid scaffold.
-
For further assistance, contact the Formulation Stability Desk at ext. 4402.
Sources
Validation & Comparative
A Comparative Analysis of Bioavailability: 2-Methyl-2-(nitrooxy)propanoic Acid vs. Isosorbide Mononitrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacotherapy, the bioavailability of a drug is a critical determinant of its clinical efficacy and dosing regimen. This guide provides an in-depth comparison of the bioavailability of two nitrate-containing compounds: the well-established anti-anginal agent, Isosorbide mononitrate, and the investigational compound, 2-Methyl-2-(nitrooxy)propanoic acid. While the former boasts a wealth of pharmacokinetic data, the latter remains largely uncharacterized in this regard. This analysis will, therefore, present a comprehensive overview of the known bioavailability of Isosorbide mononitrate and a theoretical assessment of the factors anticipated to govern the bioavailability of 2-Methyl-2-(nitrooxy)propanoic acid, followed by a proposed experimental framework for their direct comparison.
Isosorbide Mononitrate: The Benchmark of High Bioavailability
Isosorbide mononitrate, the major active metabolite of isosorbide dinitrate, is a cornerstone in the prophylactic treatment of angina pectoris.[1] Its clinical success is, in no small part, due to its exceptionally favorable pharmacokinetic profile, most notably its near-complete oral bioavailability.[2][3]
Pharmacokinetic studies have consistently demonstrated that Isosorbide mononitrate is rapidly and completely absorbed following oral administration, reaching peak plasma concentrations within 30 to 60 minutes.[3] Crucially, it is not subject to the extensive first-pass hepatic metabolism that significantly reduces the bioavailability of its parent compound, isosorbide dinitrate.[1][4] This lack of significant first-pass metabolism results in an absolute bioavailability of virtually 100%.[2][3]
The pharmacokinetic parameters of Isosorbide mononitrate are dose-proportional and exhibit low inter-subject variability.[4] Furthermore, its absorption and bioavailability are not significantly affected by food, and its pharmacokinetic profile remains consistent in elderly patients and those with renal or hepatic impairment.[2][4]
| Parameter | Value | Source |
| Absolute Bioavailability | ~100% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes (immediate-release) | [3] |
| First-Pass Metabolism | Negligible | [1][4] |
| Plasma Protein Binding | <5% | [3][4] |
| Elimination Half-Life | ~5 hours | [2] |
The metabolic pathway of Isosorbide mononitrate primarily involves denitration to isosorbide and subsequent glucuronidation.[3] These metabolites are pharmacologically inactive and are predominantly excreted in the urine.[3]
Metabolic Pathway of Isosorbide Mononitrate.
2-Methyl-2-(nitrooxy)propanoic Acid: A Theoretical Bioavailability Profile
In contrast to Isosorbide mononitrate, there is a notable absence of published pharmacokinetic and bioavailability data for 2-Methyl-2-(nitrooxy)propanoic acid. This compound has been investigated for its potential antidyslipidemic activity, a different therapeutic area from the cardiovascular applications of organic nitrates.[5] A theoretical assessment of its potential bioavailability can be constructed based on its chemical structure and by drawing parallels with other organic nitrates and small molecules.
Structural and Physicochemical Considerations:
2-Methyl-2-(nitrooxy)propanoic acid is a small molecule with a carboxylic acid functional group and a tertiary nitrate ester. The presence of the carboxylic acid moiety suggests that its absorption may be influenced by pH. The pKa of the similar 2-methylpropanoic acid is around 4.8, suggesting that in the acidic environment of the stomach, it will be largely in its non-ionized, more lipid-soluble form, which could favor absorption. However, its overall polarity, influenced by both the carboxyl and nitrooxy groups, will play a significant role in its ability to permeate the gastrointestinal membrane.
Predicted Metabolism and Potential for First-Pass Effect:
The metabolic fate of 2-Methyl-2-(nitrooxy)propanoic acid is a key determinant of its oral bioavailability. Organic nitrates are susceptible to metabolism by glutathione-S-transferases and other enzyme systems, which can lead to a significant first-pass effect.[1] The tertiary nature of the nitrate ester in 2-Methyl-2-(nitrooxy)propanoic acid might confer some steric hindrance, potentially influencing its rate of enzymatic denitration compared to primary or secondary nitrates.
The propanoic acid backbone is also a substrate for metabolic enzymes. It could potentially undergo conjugation or other phase II metabolic reactions. The extent of this metabolism, particularly in the liver, will directly impact the fraction of the administered dose that reaches systemic circulation intact.
Predicted Metabolic Pathways of 2-Methyl-2-(nitrooxy)propanoic Acid.
Experimental Protocol for a Head-to-Head Bioavailability Study
To definitively compare the bioavailability of these two compounds, a rigorous, well-controlled in vivo pharmacokinetic study is required. The following protocol outlines a standard approach for determining the absolute and relative bioavailability in a preclinical model.
Objective: To determine and compare the absolute and relative oral bioavailability of 2-Methyl-2-(nitrooxy)propanoic acid and Isosorbide mononitrate.
Animal Model: Male Sprague-Dawley rats (n=6-8 per group) are a commonly used model for pharmacokinetic studies.
Experimental Design: A crossover study design is optimal to minimize inter-animal variability. Each animal will receive both intravenous (IV) and oral (PO) administrations of each compound, with an appropriate washout period between treatments.
Step-by-Step Methodology:
-
Animal Preparation: Animals are cannulated in the jugular vein for blood sampling and the carotid artery or femoral vein for IV administration. Animals are fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Administration: A solution of each compound is administered as an IV bolus (e.g., 1 mg/kg) to determine the plasma concentration-time profile for 100% bioavailability.
-
Oral (PO) Administration: A solution or suspension of each compound is administered by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the parent compounds are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method should be specific, sensitive, accurate, and precise.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Elimination half-life (t1/2).
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%): F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Relative Bioavailability (Frel%): To compare the two compounds, the bioavailability of 2-Methyl-2-(nitrooxy)propanoic acid can be expressed relative to Isosorbide mononitrate: Frel% = (AUCTest / AUCReference) x (DoseReference / DoseTest) x 100
-
Experimental Workflow for Bioavailability Assessment.
Conclusion
The comparison between Isosorbide mononitrate and 2-Methyl-2-(nitrooxy)propanoic acid with respect to bioavailability is currently a comparison between a well-documented certainty and a theoretical unknown. Isosorbide mononitrate stands as a model compound with nearly 100% oral bioavailability, a characteristic that has significantly contributed to its therapeutic utility. In contrast, the bioavailability of 2-Methyl-2-(nitrooxy)propanoic acid remains to be determined experimentally. Based on its chemical structure, it is plausible that its bioavailability could be less than that of Isosorbide mononitrate, potentially due to first-pass metabolism of the nitrate ester and/or the propanoic acid moiety.
For researchers and drug development professionals, this guide underscores the established, reliable pharmacokinetic profile of Isosorbide mononitrate. For 2-Methyl-2-(nitrooxy)propanoic acid, it highlights the critical need for empirical data. The provided experimental protocol offers a clear and robust framework for conducting a head-to-head bioavailability study, the results of which would be essential for any further clinical development of this compound. Until such data is available, any assumptions about the in vivo behavior of 2-Methyl-2-(nitrooxy)propanoic acid following oral administration should be made with considerable caution.
References
-
PubMed. (n.d.). Pharmacokinetics of isosorbide mononitrate. Retrieved February 20, 2026, from [Link]
-
Drugs.com. (2025, December 7). Isosorbide Mononitrate: Package Insert / Prescribing Info. Retrieved February 20, 2026, from [Link]
-
MedCentral. (n.d.). Isosorbide Mononitrate: uses, dosing, warnings, adverse events, interactions. Retrieved February 20, 2026, from [Link]
-
Dovepress. (2025, July 14). Pharmacokinetics and Safety with Bioequivalence of Isosorbide Mononitrate Sustained-Release Tablets in Chinese Healthy Volunteer. Retrieved February 20, 2026, from [Link]
-
Springer. (n.d.). Isosorbide 5-Mononitrate Pharmacokinetics. Retrieved February 20, 2026, from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. Retrieved February 20, 2026, from [Link]
-
PubMed. (2008, November 8). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved February 20, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved February 20, 2026, from [Link]
Sources
- 1. The role of organic nitrates in the optimal medical management of angina [escardio.org]
- 2. Clinical pharmacokinetics of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
